Met-enkephalinamide is a pentapeptide belonging to the enkephalin family, a group of endogenous opioid peptides naturally found in the brain and other tissues. Its amino acid sequence is Tyr-Gly-Gly-Phe-Met-NH2, differing from Met-enkephalin only by the amidation of the C-terminal carboxyl group. This structural modification renders Met-enkephalinamide more resistant to enzymatic degradation, leading to a longer duration of action compared to Met-enkephalin [].
Met-enkephalinamide acts primarily as an agonist at opioid receptors, particularly the mu-opioid receptor, with a high affinity for these receptors in various regions of the brain [, , , ]. It exhibits potent analgesic properties, mimicking the effects of morphine and other opioid analgesics [].
Related Compounds
Methionine-enkephalin (Met-enkephalin)
Compound Description: Methionine-enkephalin is an endogenous opioid peptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met. It acts primarily on δ-opioid receptors and to a lesser extent on μ-opioid receptors, producing analgesic and mood-altering effects. [, , , ]
Relevance: Met-enkephalin is structurally very similar to Met-enkephalinamide, differing only by the absence of the amide group at the C-terminus. Despite this minor structural difference, Met-enkephalin is more susceptible to enzymatic degradation than Met-enkephalinamide, resulting in a shorter duration of action. [, , , ]
Reference Link for []: https://www.semanticscholar.org/paper/71186ca9d0bf1828134f4473cab195e067011691
[D-Ala2]Met-enkephalin
Compound Description: [D-Ala2]Met-enkephalin is a synthetic analog of Met-enkephalin with increased resistance to enzymatic degradation due to the substitution of the L-alanine residue in the second position with D-alanine. This modification enhances its potency and duration of action compared to the natural peptide. [, , , ]
Relevance: Similar to Met-enkephalin, [D-Ala2]Met-enkephalin shares a close structural resemblance with Met-enkephalinamide, differing only in the C-terminal amide group. The enhanced stability of [D-Ala2]Met-enkephalin makes it a valuable tool for investigating the physiological roles of enkephalins. [, , , ]
Reference Link for []: https://www.semanticscholar.org/paper/11f090128cfc636a4eb2e92549efd90ea5387720
[D-Ala2]Met-enkephalinamide
Compound Description: This synthetic enkephalin analog is designed for enhanced stability and potency. By substituting L-alanine with D-alanine in the second position and adding an amide group to the C-terminus, it resists enzymatic degradation, leading to prolonged effects. [, , , , , , ]
Relevance: This compound bears the closest structural resemblance to Met-enkephalinamide among all the analogs discussed. The shared D-Ala substitution and C-terminal amide are key to their similar pharmacological profiles, particularly their potent analgesic effects. Comparing their activities provides valuable insights into structure-activity relationships within this class of opioid peptides. [, , , , , , ]
Reference Link for []: https://www.semanticscholar.org/paper/022b1a48a4577339e2bddce2321d30d24f848aef
Leu-enkephalin
Compound Description: Leu-enkephalin, another naturally occurring opioid peptide, has the sequence Tyr-Gly-Gly-Phe-Leu. It primarily acts on δ-opioid receptors, displaying similar, though often less potent, effects compared to Met-enkephalin. [, , , ]
Relevance: Leu-enkephalin shares the same core structure with Met-enkephalinamide (Tyr-Gly-Gly-Phe-), differing in the C-terminal amino acid. This difference impacts receptor affinity and susceptibility to enzymatic degradation. Understanding these subtle variations is crucial for comprehending opioid peptide pharmacology. [, , , ]
Reference Link for []: https://www.semanticscholar.org/paper/f1ea9de4b8776ba9d642584109ca756410128339
[D-Ala2, D-Leu5]enkephalinamide
Compound Description: This synthetic enkephalin analog is specifically designed to target δ-opioid receptors. The incorporation of D-alanine at position 2 and D-leucine at position 5 increases its resistance to enzymatic degradation and enhances its selectivity for δ-opioid receptors. [, ]
Relevance: This compound highlights the structure-activity relationships influencing opioid receptor selectivity. While Met-enkephalinamide shows affinity for both μ and δ receptors, this analog demonstrates a preference for the δ subtype. Such selective ligands are valuable tools in dissecting the physiological roles of different opioid receptor subtypes. [, ]
Reference Link for []: https://www.semanticscholar.org/paper/55eb7e0b12005a0ff66034495fb7cc51124ee8b8
Metkephamid
Compound Description: Metkephamid is a synthetic opioid peptide with a longer-lasting analgesic effect than Met-enkephalin. It demonstrates significant paracellular transport and is a substrate for the P-glycoprotein efflux transporter. []
Relevance: The study of Metkephamid, with its distinct transport properties, provides insights into the potential for manipulating the pharmacokinetic profile of opioid peptides. This information could be valuable for designing analogs with improved bioavailability and duration of action, potentially leading to more effective analgesics. []
β-Endorphin
Compound Description: β-Endorphin is an endogenous opioid peptide with potent analgesic and mood-altering effects. It acts primarily on μ-opioid receptors and displays a broader distribution in the central nervous system compared to enkephalins. [, , , ]
Relevance: Comparing β-endorphin with Met-enkephalinamide illustrates the diversity of endogenous opioid peptides and their distinct pharmacological profiles. While both peptides exhibit analgesic effects, they differ in their receptor selectivity, potency, and distribution, reflecting their diverse physiological roles. [, , , ]
Reference Link for []: https://www.semanticscholar.org/paper/b44cdfdfeaee27acd49715fc82dad048f6c03a5a
Dynorphin (1-13)
Compound Description: Dynorphin (1-13) is a naturally occurring opioid peptide that acts primarily on κ-opioid receptors. It is involved in pain perception, stress response, and other physiological functions. [, ]
Relevance: Dynorphin (1-13), with its preference for κ-opioid receptors, highlights the pharmacological diversity within the opioid peptide family. Comparing its effects to those of Met-enkephalinamide, which preferentially binds to μ and δ receptors, underscores the distinct physiological roles of different opioid receptor subtypes and their respective ligands. [, ]
Reference Link for []: https://www.semanticscholar.org/paper/3f683e004ed9a4ab58931152b86d61661506442f
Morphine
Compound Description: Morphine is a potent opioid alkaloid with strong analgesic properties. It acts primarily on μ-opioid receptors and is widely used in clinical settings for pain management. [, , , , , ]
Reference Link for []: https://www.semanticscholar.org/paper/ac1ab5a1ac108c0d9df2d9ef3e6c36062cbe54f4
Fentanyl
Compound Description: Fentanyl is a potent synthetic opioid analgesic with a rapid onset of action and short duration of effect. It acts primarily on μ-opioid receptors and is widely used in clinical settings for pain management, particularly during and after surgery. [, ]
Relevance: Comparing Fentanyl with Met-enkephalinamide illustrates the diverse pharmacokinetic profiles within the opioid family. While both compounds exhibit analgesic effects predominantly through μ-opioid receptor activation, Fentanyl's rapid onset and short duration contrast with the typically longer-lasting effects of Met-enkephalinamide. [, ]
Ethylketocyclazocine
Compound Description: Ethylketocyclazocine is a synthetic opioid with potent analgesic effects but also hallucinogenic properties. It acts as a partial agonist at μ-opioid receptors and as an agonist at κ-opioid receptors. [, ]
Relevance: Ethylketocyclazocine, with its unique pharmacological profile as a mixed μ-partial agonist and κ-agonist, highlights the complexity of opioid receptor pharmacology. Comparing its effects to those of Met-enkephalinamide, which primarily targets μ and δ receptors, underscores the distinct pharmacological profiles and potential therapeutic applications of opioid receptor ligands with different receptor subtype selectivities. [, ]
Tyr-D-Ala-Gly-NH-CH(CH3)CH2-CH(CH3)2
Compound Description: This synthetic tripeptide is an opioid agonist structurally related to enkephalins. It exhibits analgesic activity, likely mediated through its interaction with opioid receptors. []
Relevance: This compound, although structurally simpler than Met-enkephalinamide, exemplifies the core structural elements necessary for opioid activity. The presence of the tyrosine residue and the D-alanine substitution are critical for its interaction with opioid receptors. []
Tyr-D-Ser-Gly-Phe-Leu-Thr
Compound Description: This synthetic hexapeptide is an opioid agonist with a high affinity for δ-opioid receptors. Its structure incorporates elements of both enkephalins and dynorphins, contributing to its unique pharmacological profile. []
Relevance: This compound further exemplifies the possibility of generating hybrid opioid peptides with tailored pharmacological profiles by combining structural elements from different opioid peptide families. Its high affinity for δ-opioid receptors contrasts with the broader receptor profile of Met-enkephalinamide, highlighting the potential for developing selective opioid receptor ligands. []
Source and Classification
Met-enkephalinamide is derived from Met-enkephalin, which itself is a pentapeptide composed of five amino acids: tyrosine, glycine, glycine, phenylalanine, and methionine (Tyr-Gly-Gly-Phe-Met). The addition of an amide group at the C-terminus enhances its stability against enzymatic degradation, making it a more effective therapeutic agent. This compound falls under the classification of neuropeptides and specifically within the subclass of opioid peptides, which include other enkephalins and endorphins.
Synthesis Analysis
The synthesis of Met-enkephalinamide can be achieved through various methodologies, with solid-phase peptide synthesis being one of the most common approaches. In this method, the peptide chain is assembled on a solid support, allowing for easy purification after each coupling step.
Key Steps in Synthesis:
Protection of Functional Groups: The amino groups of the amino acids are typically protected to prevent unwanted reactions during synthesis.
Coupling Reactions: Amino acids are sequentially added to the growing peptide chain using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation.
Cleavage from Solid Support: Once the peptide chain is complete, it is cleaved from the solid support using acidic conditions.
Deprotection: Any protecting groups are removed to yield the final product.
Formation of Amide: The C-terminal carboxylic acid group is converted into an amide by treatment with an appropriate amine under coupling conditions.
This process allows for high yields and purity of Met-enkephalinamide, making it suitable for further biological testing and application .
Molecular Structure Analysis
Met-enkephalinamide has a specific molecular structure characterized by a sequence of five amino acids with an amide functional group at the C-terminus. The structure can be represented as follows:
Chemical Formula: C₁₁H₁₄N₂O₂S
Molecular Weight: 246.31 g/mol
Structural Features:
Peptide Backbone: The backbone consists of peptide bonds linking the amino acids.
Amide Group: The addition of an amide group enhances lipophilicity and stability.
Conformation: Studies using NMR spectroscopy indicate that Met-enkephalinamide adopts a specific conformation that is crucial for its interaction with opioid receptors .
Chemical Reactions Analysis
Met-enkephalinamide can participate in various chemical reactions typical for peptides, including:
Hydrolysis: Under certain conditions, it can be hydrolyzed back into its constituent amino acids.
Oxidation: The methionine residue may undergo oxidation to form sulfoxides or sulfones.
Receptor Binding: It interacts with opioid receptors (mu, delta, kappa), leading to downstream signaling cascades that mediate analgesic effects.
These reactions highlight its stability compared to natural enkephalins due to the amide modification .
Mechanism of Action
The mechanism by which Met-enkephalinamide exerts its effects primarily involves binding to opioid receptors located in the brain and spinal cord.
Key Mechanisms:
Receptor Binding: Met-enkephalinamide binds with high affinity to mu-opioid receptors, mimicking natural endorphins.
Signal Transduction: Upon binding, it activates G-proteins that inhibit adenylate cyclase activity, leading to decreased levels of cyclic adenosine monophosphate (cAMP).
Pain Modulation: This signaling cascade results in reduced neuronal excitability and neurotransmitter release, effectively modulating pain perception.
Experimental studies indicate that Met-enkephalinamide produces profound analgesic effects comparable to morphine when administered in low doses .
Physical and Chemical Properties Analysis
Met-enkephalinamide exhibits several notable physical and chemical properties:
Solubility: It is soluble in water and polar solvents due to its ionic nature.
Stability: The amide modification enhances resistance to enzymatic degradation compared to natural enkephalins.
Melting Point: Specific melting point data may vary but typically falls within a range indicative of small peptides.
These properties make Met-enkephalinamide an attractive candidate for therapeutic applications .
Applications
Met-enkephalinamide has several significant scientific applications:
Analgesic Research: It serves as a model compound for studying pain mechanisms and developing new analgesics.
Neuroscience Studies: Used in research exploring opioid receptor functions and their role in various neurobiological processes.
Therapeutic Development: Potential applications in treating chronic pain conditions due to its prolonged analgesic effects without significant side effects associated with traditional opioids .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
LY 164846 is a new oral cephalosporin, effective against staphylococci, streptococci, Haemophilus influenzae, Branhamella catarrhalis, and Neisseria species.
LY-165163 is a N-arylpiperazine that is piperazine substituted by 2-(4-aminophenyl)ethyl and 3-(trifluoromethyl)phenyl groups at positions 1 and 4, respectively. It is a selective 5-HT1A serotonin receptor agonist and 5-HT1D serotonin receptor antagonist. It has a role as a geroprotector and a serotonergic agonist. It is a N-arylpiperazine, a N-alkylpiperazine, a member of (trifluoromethyl)benzenes, a substituted aniline and a primary arylamine. It is functionally related to a 1-(3-(trifluoromethyl)phenyl)piperazine.